molecular formula C20H21N3O4 B4221522 3,4-dihydro-2H-quinolin-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone

3,4-dihydro-2H-quinolin-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone

Cat. No.: B4221522
M. Wt: 367.4 g/mol
InChI Key: JDLPOZMRVDRCGG-UHFFFAOYSA-N
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Description

1-[4-(4-Morpholinyl)-3-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a morpholine ring, a nitrobenzoyl group, and a tetrahydroquinoline structure

Preparation Methods

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nitrobenzoyl Intermediate: This involves the nitration of benzoyl chloride to introduce the nitro group.

    Morpholine Addition: The nitrobenzoyl intermediate is then reacted with morpholine to form the morpholinyl-nitrobenzoyl compound.

    Cyclization: The final step involves the cyclization of the morpholinyl-nitrobenzoyl compound with a suitable precursor to form the tetrahydroquinoline ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(4-Morpholinyl)-3-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in aminoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[4-(4-Morpholinyl)-3-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s interaction with enzymes and receptors, influencing its pharmacological activity.

Comparison with Similar Compounds

1-[4-(4-Morpholinyl)-3-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline can be compared with similar compounds such as:

    4-(4-Morpholinyl)benzoic acid: This compound shares the morpholine and benzoyl groups but lacks the tetrahydroquinoline structure, resulting in different chemical and biological properties.

    4-(3-Nitrobenzoyl)morpholine: Similar to the target compound but without the tetrahydroquinoline ring, affecting its reactivity and applications.

    Ethyl 1-[4-(4-morpholinyl)-3-nitrobenzoyl]-4-piperidinecarboxylate:

The uniqueness of 3,4-dihydro-2H-quinolin-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone lies in its combined structural features, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-20(22-9-3-5-15-4-1-2-6-17(15)22)16-7-8-18(19(14-16)23(25)26)21-10-12-27-13-11-21/h1-2,4,6-8,14H,3,5,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLPOZMRVDRCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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